molecular formula C23H15F3N2O4 B15029704 4-[(4Z)-3-methyl-5-oxo-4-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

4-[(4Z)-3-methyl-5-oxo-4-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

Cat. No.: B15029704
M. Wt: 440.4 g/mol
InChI Key: SFVRJPWNVAZKMP-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

ZINC09659342 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can also be performed on ZINC09659342, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

ZINC09659342 has a wide range of scientific research applications, including:

Mechanism of Action

ZINC09659342 exerts its effects by inhibiting the interaction between Lbc and RhoA. This inhibition disrupts the signaling pathways mediated by RhoA, leading to various cellular effects. The molecular targets of ZINC09659342 include the Lbc-RhoA complex, and the pathways involved are primarily related to cell signaling and regulation .

Comparison with Similar Compounds

ZINC09659342 is unique in its ability to inhibit the Lbc-RhoA interaction with high specificity and potency. Similar compounds include other inhibitors of the Lbc-RhoA interaction, such as:

Properties

Molecular Formula

C23H15F3N2O4

Molecular Weight

440.4 g/mol

IUPAC Name

4-[(4Z)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid

InChI

InChI=1S/C23H15F3N2O4/c1-13-19(21(29)28(27-13)17-7-5-14(6-8-17)22(30)31)12-18-9-10-20(32-18)15-3-2-4-16(11-15)23(24,25)26/h2-12H,1H3,(H,30,31)/b19-12-

InChI Key

SFVRJPWNVAZKMP-UNOMPAQXSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)C(=O)O

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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